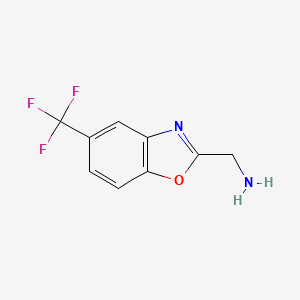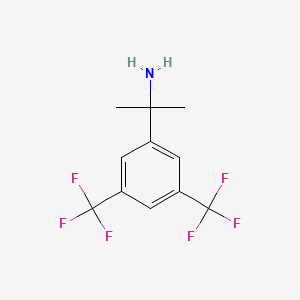![molecular formula C12H9Cl2NO2 B11730611 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol](/img/structure/B11730611.png)
2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol is a chemical compound known for its unique structure and properties It consists of a phenol group attached to a pyridine ring substituted with two chlorine atoms and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol typically involves the reaction of 2,6-dichloropyridine with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
2,6-Dichloropyridine: A precursor in the synthesis of the compound.
2,6-Dichloropyridine-3-carboxylic acid: A derivative formed through oxidation.
2,6-Dibromopyridine: A similar compound with bromine substituents instead of chlorine.
Uniqueness: 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol is unique due to the presence of both a phenol and a pyridine ring in its structure, which imparts distinct chemical and biological properties
特性
分子式 |
C12H9Cl2NO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC名 |
2-[(2,6-dichloropyridin-3-yl)-hydroxymethyl]phenol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-6-5-8(12(14)15-10)11(17)7-3-1-2-4-9(7)16/h1-6,11,16-17H |
InChIキー |
QTJPMOCECRWOGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=C(N=C(C=C2)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)
![1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730536.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
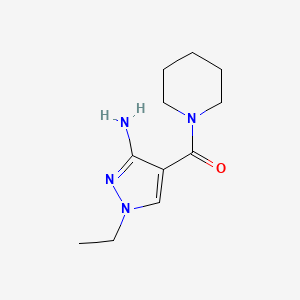
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730557.png)
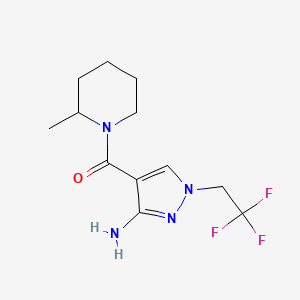
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11730571.png)
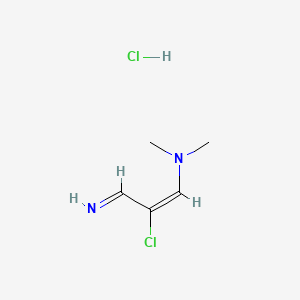

![1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730589.png)
